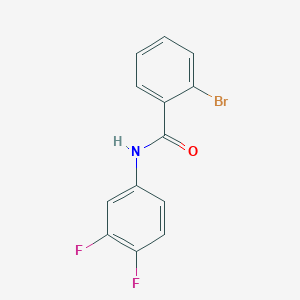![molecular formula C15H13N3O5S B5857031 N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide, commonly known as ANPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is a yellow crystalline powder that is soluble in water and organic solvents.
作用機序
ANPA inhibits the activity of cysteine proteases by irreversibly binding to the active site of the enzyme. The sulfonamide group of ANPA forms a covalent bond with the cysteine residue of the enzyme, thereby blocking its activity. This mechanism of action makes ANPA a potent inhibitor of cysteine proteases.
Biochemical and Physiological Effects:
ANPA has been shown to have both biochemical and physiological effects. Biochemically, ANPA inhibits the activity of cysteine proteases, which can lead to the accumulation of proteins and peptides in cells. Physiologically, ANPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. ANPA has also been shown to inhibit the invasion and migration of cancer cells, which can prevent the spread of cancer to other parts of the body.
実験室実験の利点と制限
ANPA has several advantages as a research tool. It is a potent inhibitor of cysteine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. ANPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, ANPA has some limitations as a research tool. It is a highly reactive compound that can interact with other molecules in cells, which can lead to nonspecific effects. ANPA also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on ANPA. One direction is to investigate the potential of ANPA as an anticancer agent. ANPA has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another direction is to study the role of cysteine proteases in various physiological processes using ANPA as a research tool. ANPA can be used to selectively inhibit the activity of cysteine proteases, which can help to elucidate their role in various diseases. Finally, future research can focus on developing more potent and selective inhibitors of cysteine proteases based on the structure of ANPA.
合成法
ANPA can be synthesized through a multistep reaction involving the reaction of 4-chloroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-nitrobenzaldehyde and acryloyl chloride. The final product is obtained by the hydrolysis of the acrylamide group.
科学的研究の応用
ANPA has been extensively studied in the field of biochemistry due to its ability to inhibit the activity of cysteine proteases. Cysteine proteases play crucial roles in various physiological processes, including protein degradation, apoptosis, and antigen processing. ANPA has been shown to inhibit the activity of cathepsin B, a cysteine protease that is overexpressed in various types of cancer. Therefore, ANPA has been proposed as a potential anticancer agent.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c16-24(22,23)13-8-6-12(7-9-13)17-15(19)10-5-11-3-1-2-4-14(11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRDBYSBKOIIV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)
![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)

![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
